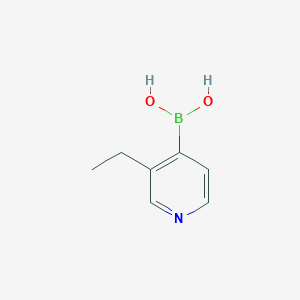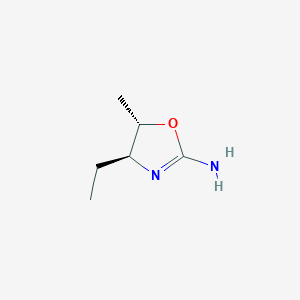
2-Methyl-2H-1,2,3-triazole-4,5-dicarbonyl dichloride
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2-Methyl-2H-1,2,3-triazole-4,5-dicarbonyl dichloride is a heterocyclic compound that belongs to the triazole family Triazoles are five-membered rings containing three nitrogen atoms and two carbon atoms
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 2-Methyl-2H-1,2,3-triazole-4,5-dicarbonyl dichloride typically involves the reaction of 2-methyl-2H-1,2,3-triazole-4,5-dicarbonitrile with thionyl chloride. The reaction is carried out under reflux conditions, and the product is purified by recrystallization .
Industrial Production Methods
Industrial production methods for this compound are not well-documented in the literature. the general approach involves large-scale synthesis using similar reaction conditions as in laboratory settings, with optimizations for yield and purity.
Análisis De Reacciones Químicas
Types of Reactions
2-Methyl-2H-1,2,3-triazole-4,5-dicarbonyl dichloride undergoes various chemical reactions, including:
Substitution Reactions: The compound can undergo nucleophilic substitution reactions where the chlorine atoms are replaced by other nucleophiles.
Oxidation and Reduction: The triazole ring can participate in oxidation and reduction reactions, although specific conditions and reagents for these reactions are less commonly reported.
Common Reagents and Conditions
Nucleophilic Substitution: Common reagents include amines, alcohols, and thiols.
Oxidation and Reduction:
Major Products Formed
The major products formed from nucleophilic substitution reactions are the corresponding substituted triazoles, where the chlorine atoms are replaced by the nucleophiles used in the reaction .
Aplicaciones Científicas De Investigación
2-Methyl-2H-1,2,3-triazole-4,5-dicarbonyl dichloride has several scientific research applications:
Chemistry: It is used as a building block for the synthesis of more complex chemical compounds.
Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate.
Mecanismo De Acción
The mechanism of action of 2-Methyl-2H-1,2,3-triazole-4,5-dicarbonyl dichloride is not fully understood. it is believed to interact with various molecular targets and pathways, depending on its specific application. For example, in biological systems, it may inhibit certain enzymes or disrupt cellular processes .
Comparación Con Compuestos Similares
Similar Compounds
2-Methyl-2H-1,2,3-triazole-4,5-dicarbonitrile: This compound is a precursor to 2-Methyl-2H-1,2,3-triazole-4,5-dicarbonyl dichloride and shares similar chemical properties.
2-Phenyl-5-methyl-2H-1,2,3-triazole-4-carboxylic acid: This compound has a similar triazole ring structure but with different substituents, leading to different chemical and biological properties.
Uniqueness
This compound is unique due to its specific substitution pattern and the presence of two reactive chlorine atoms. This makes it a versatile intermediate for further chemical modifications and applications .
Propiedades
Fórmula molecular |
C5H3Cl2N3O2 |
|---|---|
Peso molecular |
208.00 g/mol |
Nombre IUPAC |
2-methyltriazole-4,5-dicarbonyl chloride |
InChI |
InChI=1S/C5H3Cl2N3O2/c1-10-8-2(4(6)11)3(9-10)5(7)12/h1H3 |
Clave InChI |
SPURMLZNWMHNAQ-UHFFFAOYSA-N |
SMILES canónico |
CN1N=C(C(=N1)C(=O)Cl)C(=O)Cl |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![(S)-2-(4'-Methoxy-[1,1'-biphenyl]-4-ylsulfonamido)-3-methylbutanoic acid](/img/structure/B12868394.png)

![3-Bromo-4-[1,1,2-trifluoro-2-(trifluoromethoxy)ethoxy]styrene](/img/structure/B12868399.png)



![2-Chlorobenzo[d]oxazole-6-sulfonamide](/img/structure/B12868411.png)
![2-Bromo-1-(2-nitrobenzo[d]oxazol-4-yl)ethanone](/img/structure/B12868415.png)




![2-(4-Ethyl-5-mercapto-4H-[1,2,4]triazol-3-yl)-N-o-tolyl-acetamide](/img/structure/B12868438.png)

